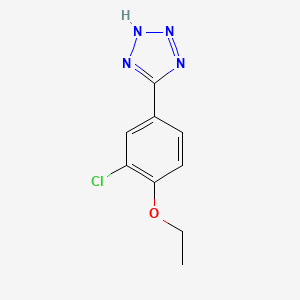![molecular formula C13H20N2O B7637474 [1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
[1-(2-Phenylethyl)piperazin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Phenylethyl)piperazin-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [1-(2-Phenylethyl)piperazin-2-yl]methanol is not well understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. It has also been suggested to modulate the activity of the serotonin system, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and physiological effects:
This compound has been found to have significant effects on various biochemical and physiological processes. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects. It has also been found to modulate the activity of various receptors in the brain, including the dopamine D2 receptor and the serotonin receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [1-(2-Phenylethyl)piperazin-2-yl]methanol for lab experiments is its well-established synthesis method, which allows for easy production of the compound. It has also been found to exhibit significant pharmacological properties, making it a promising candidate for further research. However, one of the limitations of this compound is its potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on [1-(2-Phenylethyl)piperazin-2-yl]methanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
[1-(2-Phenylethyl)piperazin-2-yl]methanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-phenylethylamine with formaldehyde and piperazine in the presence of a catalyst. The resulting product is then reduced to obtain this compound.
Wissenschaftliche Forschungsanwendungen
[1-(2-Phenylethyl)piperazin-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-(2-phenylethyl)piperazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-11-13-10-14-7-9-15(13)8-6-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCWIFCSJHXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)

![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)



![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)